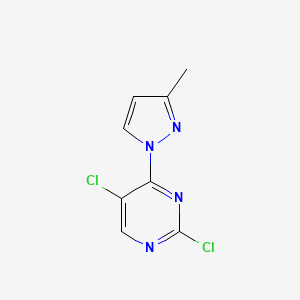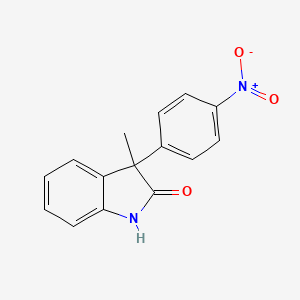
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a 3-methyl-1H-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichloropyrimidine and 3-methyl-1H-pyrazole.
Nucleophilic Substitution: The 3-methyl-1H-pyrazole is reacted with 2,5-dichloropyrimidine under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution of the chlorine atom by the pyrazole group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,5-diamino derivative, while oxidation of the pyrazole ring could lead to a pyrazole oxide.
Applications De Recherche Scientifique
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as DNA and proteins.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atoms and pyrazole ring can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloropyrimidine: Lacks the pyrazole group, making it less versatile in terms of chemical reactivity and biological activity.
4-(3-Methyl-1H-pyrazol-1-yl)pyrimidine: Lacks the chlorine atoms, which can affect its reactivity and interactions with biological targets.
2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine: Similar structure but without the methyl group on the pyrazole ring, which can influence its chemical properties and biological activity.
Uniqueness
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the 3-methyl-1H-pyrazol-1-yl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H6Cl2N4 |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
2,5-dichloro-4-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)7-6(9)4-11-8(10)12-7/h2-4H,1H3 |
Clé InChI |
HEEHQJGCGYQPCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)




![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

